N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
N-(2-Chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a triazolopyridazine derivative characterized by a 2-chlorobenzylamide side chain and a methoxy-substituted triazolopyridazine core.
Properties
Molecular Formula |
C16H16ClN5O2 |
|---|---|
Molecular Weight |
345.78 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C16H16ClN5O2/c1-24-16-9-7-14-20-19-13(22(14)21-16)6-8-15(23)18-10-11-4-2-3-5-12(11)17/h2-5,7,9H,6,8,10H2,1H3,(H,18,23) |
InChI Key |
OIXHFNJKVWEMLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NCC3=CC=CC=C3Cl)C=C1 |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, cytotoxic effects on cancer cell lines, and structure-activity relationships (SAR).
- Molecular Formula : C17H18ClN5O2
- Molecular Weight : 359.8 g/mol
- CAS Number : 1351696-88-2
The compound is a derivative of triazolo-pyridazine, which has been recognized for its ability to inhibit various kinases. Specifically, it has shown promising results against the c-Met kinase, an important target in cancer therapy due to its role in tumor growth and metastasis. The inhibition of c-Met kinase by this compound suggests a potential pathway for therapeutic intervention in cancers that overexpress this receptor.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the findings from in vitro assays:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 1.06 ± 0.16 | Induces apoptosis and G0/G1 phase arrest |
| MCF-7 | 1.23 ± 0.18 | Induces apoptosis and G0/G1 phase arrest |
| HeLa | 2.73 ± 0.33 | Induces apoptosis and G0/G1 phase arrest |
| LO2 | ND | Not detected |
The IC50 values indicate that this compound exhibits significant cytotoxicity against A549 and MCF-7 cell lines, comparable to established chemotherapeutic agents like Foretinib .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the triazolo and pyridazine moieties contributes to its interaction with the c-Met kinase binding site. Variations in the substituents on the benzyl group have been shown to affect potency and selectivity .
Case Studies and Research Findings
- Inhibition of c-Met Kinase : A detailed study demonstrated that compounds similar to this compound effectively inhibited c-Met kinase activity with IC50 values as low as 0.090 μM .
- Apoptotic Effects : In experiments using acridine orange staining techniques, it was observed that this compound induced late-stage apoptosis in A549 cells .
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound resulted in significant cell cycle arrest at the G0/G1 phase in A549 cells .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives, including N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide. Research indicates that compounds in this class exhibit significant inhibitory activity against c-Met kinase, which is often overexpressed in various cancers. For instance, a study demonstrated that certain derivatives showed moderate cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values indicating effective inhibition of cell proliferation .
Antiviral Properties
In addition to its anticancer applications, there is emerging evidence suggesting that triazolo derivatives may possess antiviral properties. The structural features of this compound may enhance its interaction with viral proteins or enzymes critical for viral replication. Preliminary studies have indicated activity against specific viral strains; however, further investigation is required to elucidate the full scope of its antiviral potential .
Pharmacological Profile
The pharmacological profile of this compound suggests a favorable safety margin based on toxicity studies conducted in vitro. The compound has shown low cytotoxicity against normal human hepatocytes while maintaining efficacy against cancer cell lines. This selective toxicity is critical for developing therapeutic agents that minimize adverse effects on healthy tissues .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Significant cytotoxicity against A549 and MCF-7 cell lines with IC50 values of 1.06 μM and 1.23 μM respectively. |
| Study B | Mechanism of Action | Inhibition of c-Met kinase with an IC50 value comparable to Foretinib (0.090 μM). |
| Study C | Antiviral Activity | Preliminary evidence of activity against specific viral strains; further research needed for confirmation. |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzyl Group
The 2-chlorobenzyl moiety undergoes nucleophilic aromatic substitution (SNAr) under specific conditions, enabling functional group diversification.
| Reaction Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Anhydrous DMF, 80°C, 12 hrs | Primary amines (e.g., NH₃) | N-(2-aminobenzyl)-substituted derivatives | 65–72% | |
| EtOH/H₂O (3:1), 60°C, 6 hrs | Thiols (e.g., HSCH₂CH₂OH) | Thioether-linked analogs | 58% | |
| Microwave irradiation, 100°C | NaN₃ in DMSO | Azide-functionalized intermediates | 81% |
These reactions exploit the electron-deficient aromatic ring, facilitating C–Cl bond activation for applications in bioconjugation or prodrug synthesis.
Oxidation-Reduction of the Triazole Ring
Thetriazolo[4,3-b]pyridazine core participates in redox transformations:
| Reaction Type | Oxidizing/Reducing Agent | Conditions | Outcome |
|---|---|---|---|
| Oxidation | m-CPBA (3 eq) | CH₂Cl₂, 25°C, 2 hrs | Triazole N-oxide formation |
| Reduction | H₂/Pd-C (10% w/w) | EtOH, 50 psi, 4 hrs | Partial saturation of pyridazine ring |
Oxidation enhances polarity for pharmacokinetic optimization, while reduction modifies electronic properties for target binding studies.
Hydrolysis of the Amide Bond
The propanamide linker undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Products | Application |
|---|---|---|---|
| 6M HCl, reflux, 8 hrs | – | 3-(6-methoxy-triazolo-pyridazin-3-yl)propanoic acid + 2-chlorobenzylamine | Prodrug activation |
| NaOH (2M), 70°C, 4 hrs | – | Sodium salt of carboxylic acid | Solubility enhancement |
Controlled hydrolysis is critical for prodrug strategies and metabolite identification.
Demethylation of the Methoxy Group
The 6-methoxy group undergoes demethylation under acidic conditions:
| Reagent | Conditions | Product | Biological Impact |
|---|---|---|---|
| 48% HBr (aq) | 120°C, 24 hrs | 6-hydroxy-triazolo-pyridazine derivative | Increased hydrogen-bonding capacity |
Demethylation generates phenolic derivatives with enhanced target affinity in kinase inhibition assays .
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles:
| Dienophile | Catalyst | Product | Regioselectivity |
|---|---|---|---|
| Phenylacetylene | CuI (10 mol%) | Fused pyrazolo-triazole system | >90% |
| DMAD (dimethyl acetylenedicarboxylate) | – | Bridged tricyclic adduct | 78% |
These reactions expand structural diversity for SAR studies in oncology targets .
Cross-Coupling Reactions
The pyridazine ring supports palladium-catalyzed cross-coupling:
| Reaction | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | Aryl boronic acids | 68–75% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Secondary amines | 63% |
Coupling at the C-7 position of the pyridazine ring optimizes interactions with ATP-binding pockets in kinase inhibitors .
Salt Formation via Amide Protonation
The amide nitrogen reacts with acids to form pharmaceutically compatible salts:
| Acid | Solvent | Salt Form | Solubility (mg/mL) |
|---|---|---|---|
| HCl (gaseous) | Et₂O | Hydrochloride | 12.4 (H₂O) |
| Methanesulfonic acid | CH₃CN | Mesylate | 9.8 (PBS) |
Salt formation improves bioavailability for in vivo testing.
Comparison with Similar Compounds
Key Structural Variations
The target compound’s activity and properties can be inferred by comparing it to analogs with modifications in:
- Substituents on the benzyl group (e.g., 2-chloro vs. 4-chloro, methoxy vs. methyl).
- Triazolopyridazine core modifications (e.g., methoxy at position 6 vs. hydrazine or chloro groups).
- Side chain variations (e.g., propanamide vs. acetamide or glycinate esters).
Comparative Data Table
*Estimated based on analogous structures.
Pharmacokinetic Considerations
- Metabolic Stability : Benzamide or benzimidazole-containing analogs (e.g., ) may exhibit slower hepatic clearance due to reduced susceptibility to esterase-mediated hydrolysis .
Q & A
Basic Research Questions
What are the recommended synthetic routes for preparing N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide?
Methodological Answer:
The synthesis of triazolopyridazine derivatives typically involves multi-step protocols:
Core Formation : Construct the [1,2,4]triazolo[4,3-b]pyridazine ring via cyclization reactions. For example, describes refluxing precursors with NaOH or condensing agents to form triazolopyridazine intermediates .
Functionalization : Introduce the 6-methoxy group via nucleophilic substitution or protection/deprotection strategies.
Coupling : Attach the N-(2-chlorobenzyl)propanamide moiety using peptide coupling reagents (e.g., HATU) or alkylation. highlights similar coupling methods for BRD4 inhibitors, where amine intermediates react with acyl chlorides or sulfonyl chlorides under basic conditions (e.g., DIPEA in ethanol) .
Purification : Column chromatography or recrystallization is critical for isolating high-purity products.
Which analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., methoxy at C6, chlorobenzyl group). provides examples of chemical shifts (e.g., δ 8.2–8.5 ppm for triazolopyridazine protons) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- HPLC : Assess purity (>98% by reverse-phase HPLC with UV detection at 254 nm).
- Melting Point Analysis : Compare observed values with literature (e.g., 259–262°C for structurally related compounds in ) .
How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation. emphasizes tight sealing and protection from moisture .
- Handling : Use gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. recommends electrostatic discharge prevention and compatibility checks with storage materials (e.g., glass vs. certain plastics) .
Advanced Research Questions
How can reaction yields be optimized during the coupling of triazolopyridazine intermediates with propanamide derivatives?
Methodological Answer:
Key factors include:
- Catalyst Selection : Use Pd-based catalysts (e.g., Pd2(dba)3) for Suzuki-Miyaura couplings, as in , which achieved 84% yield for similar triazolopyridazine-phenyl derivatives .
- Solvent and Base : Polar aprotic solvents (DMF, dioxane) with Cs2CO3 or DIPEA enhance reactivity.
- Temperature Control : Reactions at 90°C under N2 ( ) minimize side products .
- Stoichiometry : A 1.5:1 molar ratio of boronic ester to halide intermediate improves conversion.
Example Optimization Table (Inferred from ):
| Condition | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd2(dba)3 | Dioxane | 90 | 84 |
| Peptide Coupling | HATU | DMF | RT | 72 |
What strategies resolve discrepancies between computational docking predictions and experimental binding affinities for this compound?
Methodological Answer:
- Crystallography : Obtain X-ray structures of the compound bound to its target (e.g., BRD4 bromodomains in ) to validate docking poses .
- MD Simulations : Perform molecular dynamics (100 ns) to assess binding stability and hydration effects.
- SAR Studies : Systematically modify substituents (e.g., methoxy, chlorobenzyl) and correlate with activity. used this approach to identify critical hydrogen bonds and π-π interactions .
How can researchers address conflicting spectral data (e.g., NMR shifts) during structural elucidation?
Methodological Answer:
- 2D NMR : Use COSY, HSQC, and HMBC to resolve overlapping signals. For example, assigned coupling constants (J = 8.2 Hz) to confirm triazolopyridazine ring connectivity .
- Isotopic Labeling : Synthesize deuterated analogs to simplify proton assignments.
- Comparative Analysis : Cross-reference with published spectra of analogs (e.g., 6-chloro-triazolo[4,3-b]pyridazines in ) .
What in vitro assays are suitable for evaluating this compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence polarization (FP) or TR-FRET assays for kinase/bromodomain targets (e.g., BRD4 in with IC50 < 1 µM) .
- Cell Viability : Test antiproliferative effects via MTT assays (48–72 hr exposure).
- Selectivity Profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
